Cab45 protein
Description
Properties
CAS No. |
176592-21-5 |
|---|---|
Molecular Formula |
C6H7NO2S3 |
Synonyms |
Cab45 protein |
Origin of Product |
United States |
Molecular Structure and Conformation
Primary Sequence Analysis of Cab45 Protein
The primary structure of the this compound reveals key features that are fundamental to its function and localization within the cell.
The this compound contains an amino-terminal (NH2-terminal) signal sequence. touchstonelabs.orgnih.govresearchgate.net This sequence is critical for directing the Golgi-specific isoform, Cab45-G, into the endoplasmic reticulum for entry into the secretory pathway. semanticscholar.org Analysis of its amino acid sequence shows a lack of hydrophobic stretches long enough to function as a membrane anchor, confirming its character as a soluble protein. touchstonelabs.orgnih.gov
A defining characteristic of Cab45 is the presence of six EF-hand motifs, which are responsible for its ability to bind calcium ions (Ca2+). touchstonelabs.orgresearchgate.netnih.gov The EF-hand is a common helix-loop-helix structural domain found in a large family of calcium-binding proteins. touchstonelabs.orgpitt.edu The loop portion is particularly rich in amino acids with oxygen-containing side chains that coordinate the calcium ion. touchstonelabs.org While most EF-hands in Cab45 conform to the consensus sequence, EF-hand III displays a minor deviation in one position. touchstonelabs.orgresearchgate.net The binding of calcium to these domains is functionally significant, as it induces the protein to form larger molecular weight oligomers, a process essential for its retention within the Golgi complex. researchgate.netrupress.org
| Feature | Description |
| Number of EF-Hands | 6 |
| Function | Binds Calcium (Ca2+) ions |
| Structural Motif | Helix-loop-helix |
| Key Characteristic | Loop rich in oxygen-containing amino acids |
| Functional Consequence | Ca2+ binding promotes oligomerization and Golgi retention |
| Noteworthy Aberration | Slight deviation in the consensus sequence of EF-hand III |
Cab45 is part of a family of Ca2+-binding proteins within the secretory pathway that also includes Reticulocalbin (B1177734) and ERC-55. touchstonelabs.orgnih.gov There is significant sequence homology among these three proteins, particularly in the regions outside of the EF-hand motifs. touchstonelabs.orgnih.govnih.govresearchgate.net A key distinction, however, lies in their subcellular localization; whereas Cab45 is a resident of the Golgi lumen, both Reticulocalbin and ERC-55 are soluble components found within the endoplasmic reticulum. touchstonelabs.orgnih.govnih.govresearchgate.net The human this compound shares a high degree of similarity with its murine counterpart, showing an 87% amino acid identity. nih.govtandfonline.com
| Protein | Subcellular Localization | Key Similarity with Cab45 |
| Cab45 | Golgi Lumen | - |
| Reticulocalbin | Endoplasmic Reticulum | Significant sequence homology outside EF-hand motifs |
| ERC-55 | Endoplasmic Reticulum | Significant sequence homology outside EF-hand motifs |
Protein Isoforms and Splice Variants
Alternative splicing of the Cab45 gene results in the production of distinct protein isoforms with different localizations and functions. semanticscholar.orgnih.govgene-inspector.promdpi.com This mechanism of generating multiple protein variants from a single gene contributes to the functional diversity of Cab45. gene-inspector.promdpi.com
Cab45-G represents the full-length isoform of the protein that is localized to the Golgi apparatus. semanticscholar.orgresearchgate.net Its targeting to the secretory pathway is mediated by the N-terminal signal sequence encoded by the second exon. semanticscholar.org Within the trans-Golgi Network (TGN), Cab45-G is involved in the Ca2+-dependent sorting and export of specific secretory cargo. semanticscholar.orgnih.govmolbiolcell.org The retention of Cab45-G within the Golgi is dependent on its ability to bind calcium and subsequently oligomerize. researchgate.netrupress.org This isoform is also known as SDF4. researchgate.net
A splice variant known as Cab45-C (or Cab45b) exists and is localized to the cytosol. semanticscholar.orgnih.govnih.gov This isoform lacks the N-terminal signal sequence, precluding its entry into the endoplasmic reticulum and the secretory pathway. semanticscholar.org Consequently, Cab45-C displays a diffuse cytoplasmic distribution and has also been observed in the nucleus. semanticscholar.orgnih.gov This variant contains three EF-hand motifs, with the second motif being critical for its calcium-binding activity. nih.govnih.gov Functionally, Cab45-C has been identified as an interaction partner for Munc18b and plays a role in regulating amylase secretion in pancreatic acini, a process distinct from the Golgi-related functions of Cab45-G. semanticscholar.orgnih.govnih.gov
| Isoform | Other Names | Localization | Signal Peptide | Number of EF-Hands | Key Function |
| Cab45-G | SDF4 | Golgi Lumen | Present | 6 | Sorting of secretory cargo at the TGN |
| Cab45-C | Cab45b | Cytosol, Nucleus | Absent | 3 | Regulation of amylase secretion |
Characterization of Cab45-S (Secreted Variant)
Alternative splicing of the SDF4 gene can produce a secreted variant of Cab45, designated Cab45-S. researchgate.net While the full-length Golgi-resident form (Cab45-G) is retained within the trans-Golgi Network (TGN) in a calcium-dependent manner, certain conditions can lead to its secretion. researchgate.netrupress.orgsemanticscholar.org For instance, treatment of cells with a Ca2+ ionophore can induce the secretion of endogenous Golgi-localized Cab45. rupress.org Furthermore, studies on Cab45 mutants with impaired calcium-binding capabilities, such as the Cab45-6EQ mutant where all six EF-hands are disabled, show that the protein is highly secreted. rupress.org This suggests that the retention of Cab45 within the Golgi is an active, calcium-dependent process, and disruption of this mechanism, either through genetic variation leading to Cab45-S or through experimental manipulation, results in its release from the cell. rupress.orgsemanticscholar.org
Analysis of Cab45b (Pancreatic Splice Variant)
A distinct cytosolic splice variant, termed Cab45b, has been identified and characterized in pancreatic acinar cells. nih.govnih.gov This variant is significantly shorter than the full-length protein and exhibits different localization and binding partners.
Key Characteristics of Cab45b:
Structure: Cab45b has a deduced molecular mass of 15.1 kDa and contains three EF-hand motifs. nih.gov Experimental evidence demonstrates that the second EF-hand is critical for its ability to bind calcium ions. nih.govnih.gov
Localization: Unlike the full-length Cab45 which resides in the Golgi lumen, Cab45b is found in the cytosol. nih.gov
Interaction and Function: Cab45b was identified as the first non-syntaxin binding partner of Munc18b, a protein involved in regulated exocytosis. nih.gov This interaction is enhanced in the presence of calcium. nih.govnih.gov In pancreatic acini, endogenous Cab45b coimmunoprecipitates with Munc18b and key syntaxins involved in the calcium-triggered secretion of zymogens (digestive proenzymes). nih.gov Functional studies using antibodies against Cab45b have shown that it plays a role in the Ca2+-induced release of amylase from pancreatic acini, identifying it as a novel factor in the exocytosis of zymogens. nih.govnih.gov
| Feature | Full-Length Cab45 (Cab45-G) | Cab45b (Pancreatic Splice Variant) |
|---|---|---|
| Localization | Golgi Lumen | Cytosol |
| Approx. Molecular Mass | 45 kDa | ~13-15 kDa |
| Number of EF-hands | Six | Three |
| Primary Function | Ca2+-dependent sorting of secretory cargo | Regulated exocytosis of zymogens |
| Key Interaction Partner | Secretory cargo (e.g., COMP, Lysozyme (B549824) C) | Munc18b |
Structural Biology Approaches
The study of Cab45's structure and its calcium-dependent functions has been facilitated by various structural biology techniques, including the use of recombinant protein expression systems to produce the protein for in vitro analysis.
Recombinant Protein Expression Systems
To investigate the biochemical properties of Cab45, researchers have utilized several systems to generate purified recombinant protein. These systems allow for the production of sufficient quantities of the protein for structural and functional assays.
| Expression System | Fusion Tag | Application/Reference |
|---|---|---|
| Escherichia coli (E. coli) | Glutathione (B108866) S-transferase (GST) | Used for 45Ca2+ overlay assays to confirm calcium-binding ability and for pull-down assays to identify binding partners. touchstonelabs.orgsemanticscholar.org |
| Escherichia coli (E. coli) | His-Sumo | Used for generating antibodies and for in vitro oligomerization and cargo-binding studies. rupress.orgsemanticscholar.org |
| HEK293 Cells | Not specified (secreted form) | Used for in vitro kinase assays to study phosphorylation by Fam20C. rupress.org |
Structural Determinants of Calcium Binding Affinity
The primary structural determinants for Cab45's calcium-binding capacity are its six EF-hand motifs. touchstonelabs.orgnih.govresearchgate.net The EF-hand is a helix-loop-helix structural domain common in calcium-binding proteins. wikipedia.org The central loop, typically around 12 amino acids long, contains conserved residues with oxygen-containing side chains that coordinate the calcium ion. touchstonelabs.orgwikipedia.org
The functional importance of these domains in Cab45 has been demonstrated through site-directed mutagenesis. A mutant version of Cab45, referred to as Cab45 6EQ-mut, was created in which a critical glutamic acid residue in the calcium-binding loop of each of the six EF-hands was replaced with glutamine. rupress.orgrupress.org This mutation abolishes the protein's ability to bind calcium, which consequently impairs its downstream functions, such as oligomerization and cargo sorting. rupress.orgnih.gov This directly confirms that the integrity of the EF-hand motifs is essential for the calcium-binding affinity of Cab45.
Localization within the Secretory Pathway
Cab45's journey is largely confined to the Golgi apparatus, a central hub for protein modification and sorting. touchstonelabs.orgnih.govresearchgate.netnih.govrupress.org
Cab45 resides in the lumen, the internal space, of the Golgi apparatus. touchstonelabs.orgnih.govresearchgate.netnih.govgenecards.org It is the first soluble calcium-binding protein identified in a post-endoplasmic reticulum compartment. touchstonelabs.orgnih.govresearchgate.netnih.gov This localization is essential for its role in protein sorting. touchstonelabs.orgnih.govresearchgate.netnih.gov
More specifically, Cab45 is concentrated in the trans-Golgi network (TGN), the final station of the Golgi apparatus where proteins are sorted into different vesicles for transport to their final destinations. rupress.orgmolbiolcell.orgrupress.orgnih.gov Here, it plays a key role in segregating secretory cargoes from other proteins. rupress.orgrupress.orgnih.gov The TGN is where Cab45, in response to calcium influx, forms oligomers to bind and sort its cargo. researchgate.netrupress.orgrupress.orgnih.gov Super-resolution microscopy has shown that Cab45 colocalizes with secretory proteins and the TGN calcium pump, SPCA1, in specific TGN microdomains. nih.gov
While Cab45's primary residence is the Golgi, particularly the TGN, its relationship with the ER-Golgi Intermediate Compartment (ERGIC) is also a point of consideration. The ERGIC serves as a sorting station between the endoplasmic reticulum (ER) and the Golgi. While Cab45's closest homologs, Erc55 and Reticulocalbin, are resident ER proteins, studies have established that Cab45 is distinctly localized to the Golgi. touchstonelabs.orgnih.gov Experiments have shown that Cab45 does not co-localize with ERGIC-53, a marker protein for the ERGIC, suggesting it is not a resident of this compartment. touchstonelabs.org However, like all proteins destined for the Golgi, Cab45 must transit through the ER and likely the ERGIC after its synthesis. For instance, upon synchronized transport from the ER, Cab45 reaches the Golgi within 30 minutes. rupress.org
Mechanisms of Golgi Retention
The retention of Cab45 within the Golgi is a dynamic and regulated process, crucial for its function.
Cab45's structure includes several key motifs that are critical for its function and localization. It possesses an N-terminal signal sequence that directs it into the secretory pathway and lacks any membrane-spanning domains, confirming its status as a soluble protein. touchstonelabs.orgnih.govresearchgate.net Most notably, Cab45 contains six EF-hand motifs, which are specialized protein domains that bind calcium ions. touchstonelabs.orgnih.govresearchgate.netnih.govgenecards.org These EF-hands are fundamental to its ability to bind calcium and, consequently, to its retention and function within the Golgi. touchstonelabs.orgrupress.orgnih.gov Mutation of these calcium-binding sites impairs its ability to form oligomers and sort cargo. rupress.orgnih.gov One study suggests that a region between amino acids 308-361 is necessary for its retention in the Golgi lumen. uniprot.org
The retention of Cab45 in the Golgi is tightly linked to calcium concentrations. rupress.orgresearchgate.net The TGN has a locally high concentration of calcium, which is maintained by the calcium ATPase SPCA1. researchgate.netrupress.orgmolbiolcell.orgrupress.org This elevated calcium level is essential for Cab45 to form oligomers—complexes of multiple Cab45 proteins. rupress.orgrupress.orgnih.gov These oligomers are the functional units that bind to secretory cargo proteins. rupress.orgnih.gov This calcium-dependent oligomerization is a key part of its retention mechanism; it is believed that these larger oligomers are less likely to be passively carried out of the Golgi with the bulk flow of secreted proteins. rupress.org
Experimental evidence supports this model. When cells are treated with a calcium ionophore, which disrupts calcium gradients, Cab45 is secreted from the cell, indicating that calcium is required for its retention in the TGN. rupress.orgresearchgate.net Conversely, the addition of external calcium can prevent this secretion. researchgate.net This dynamic, calcium-dependent retention allows Cab45 to act as a specific sorting receptor for secretory cargo within the TGN. rupress.orgrupress.orgnih.gov Phosphorylation of Cab45 by the Golgi-specific kinase Fam20C can fine-tune this process, influencing its retention in the TGN by modulating its oligomerization. rupress.org
Subcellular Localization and Dynamic Distribution of Cab45 Protein
The Cab45 protein, a key player in the secretory pathway, exhibits a dynamic and tightly regulated distribution within the cell. Its localization is critical for its function in sorting and trafficking specific cargo proteins from the trans-Golgi Network (TGN) to the cell surface.
Molecular Mechanisms of Cab45 Protein Function
Calcium-Dependent Oligomerization
A key feature of Cab45 is its ability to form oligomers, which are complexes of multiple Cab45 protein units. This process is not spontaneous but is critically dependent on the presence of calcium ions (Ca2+). nih.govnih.gov
Role of Luminal Calcium Concentration
The concentration of Ca2+ within the lumen of the TGN is a primary regulator of Cab45 function. rupress.org An influx of Ca2+ into the TGN lumen triggers a conformational change in Cab45, promoting its assembly into oligomers. rupress.orgmolbiolcell.org This Ca2+-dependent oligomerization is a reversible process. nih.govnih.gov The concentration of Ca2+ in the TGN is estimated to be around 130 µM, a level at which Cab45 is likely to exist in its oligomeric form. nih.gov The retention of Cab45 within the TGN itself is also dependent on Ca2+; a decrease in luminal Ca2+ can lead to its secretion. rupress.orgrupress.org
Influence of SPCA1 Calcium ATPase Activity
The secretory pathway calcium ATPase 1 (SPCA1) is a pump that actively transports Ca2+ from the cytoplasm into the TGN lumen, playing a pivotal role in maintaining the high luminal Ca2+ concentration necessary for Cab45 function. rupress.orgmolbiolcell.orgresearchgate.net The activity of SPCA1 is essential for the Ca2+-dependent oligomerization of Cab45 and the subsequent sorting of its cargo proteins. researchgate.netmolbiolcell.org Localized synthesis of sphingomyelin (B164518) in the TGN membrane can stimulate SPCA1 activity, which in turn promotes Ca2+ influx and drives the Cab45-mediated sorting process. researchgate.net Super-resolution microscopy has revealed that Cab45 co-localizes with SPCA1 in specific microdomains within the TGN, suggesting a close functional relationship. nih.govnih.gov
Formation of Cab45 Oligomeric Structures
In the presence of sufficient Ca2+ concentrations, Cab45 monomers assemble into larger oligomeric structures. nih.govnih.gov These oligomers are the functional units that bind to specific secretory proteins. nih.govnih.gov This oligomerization process is a prerequisite for the packaging of Cab45 client proteins into transport vesicles destined for secretion. rupress.org The formation of these oligomers, termed "cernosomes," from the Latin cernere (to choose, sift, separate), represents a unique mechanism for sorting cargo without a traditional transmembrane cargo receptor. nih.govmolbiolcell.org Phosphorylation of Cab45 by the Golgi-resident kinase Fam20C can modulate the size of these oligomers, which in turn influences the retention and export of Cab45 and its cargo from the TGN. rupress.orgresearchgate.net
Cargo Sorting and Secretion Pathway
The primary role of Cab45 oligomers is to sort specific soluble proteins, known as client proteins, for secretion. researchgate.net
Identification of Cab45 Client Proteins (e.g., LyzC, COMP)
Several secretory proteins have been identified as clients of Cab45. Notable examples include Lysozyme (B549824) C (LyzC) and Cartilage Oligomeric Matrix Protein (COMP). nih.govnih.govmolbiolcell.org The sorting and secretion of both LyzC and COMP are impaired when Cab45 function is disrupted, for instance, by mutating its Ca2+-binding sites. nih.govnih.gov While these are well-established clients, the full range of proteins sorted by Cab45 is still under investigation, and a common structural motif for client recognition has yet to be identified. uni-muenchen.de
Mechanisms of Client Protein Binding and Segregation
The binding of client proteins to Cab45 is a Ca2+-dependent process. nih.govnih.gov Only the oligomeric form of Cab45 is capable of selectively binding to its cargo molecules. molbiolcell.org This interaction allows for the segregation of these client proteins from the bulk of other proteins within the TGN lumen. rupress.orgresearchgate.net Once bound, the Cab45-client complexes are sorted into specific sphingomyelin-rich transport vesicles that bud off from the TGN and move towards the plasma membrane for secretion. rupress.orgresearchgate.net The dissociation of the Cab45-cargo complex is a necessary step for the release of the cargo and the retention of Cab45 in the Golgi. This may occur through a reduction in Ca2+ levels or via post-translational modifications like phosphorylation. nih.govmolbiolcell.org
Packaging into Specific Transport Vesicles (e.g., Sphingomyelin-Rich Vesicles)
The this compound plays a crucial role in sorting and packaging specific soluble secretory proteins, known as clients, into distinct transport vesicles at the trans-Golgi Network (TGN) for their journey to the plasma membrane. rupress.orgnih.gov This process is highly regulated and involves the interplay of calcium ions, Cab45 oligomerization, and the lipid composition of the TGN membrane, particularly the enrichment of sphingomyelin. rupress.orgmpg.de
A key feature of this packaging mechanism is its dependence on calcium. An influx of calcium into the TGN lumen, mediated by the secretory pathway Ca2+ ATPase 1 (SPCA1), triggers the oligomerization of Cab45. rupress.orgresearchgate.netmpg.de These Cab45 oligomers then act as a scaffold, binding to specific cargo molecules and segregating them from the general flow of proteins within the TGN. rupress.orgresearchgate.netnih.gov This ensures that only select proteins are sorted for secretion via this pathway. mpg.deidw-online.de
Once the Cab45-client complexes are formed, they are packaged into a specific class of transport vesicles characterized by their high concentration of sphingomyelin. rupress.orgmpg.deresearchgate.net The synthesis of sphingomyelin in the TGN is functionally linked to the activation of SPCA1 and the subsequent Cab45-mediated cargo sorting. mpg.demolbiolcell.org This coupling ensures the coordinated formation of these specialized vesicles. mpg.de Research has shown that Cab45 is a prominent component of these sphingomyelin-rich vesicles, highlighting its central role in this export pathway. mpg.defrontiersin.orgfrontiersin.org
The formation of these vesicles is thought to be driven, at least in part, by the biophysical properties of sphingomyelin, which can induce membrane curvature. mpg.de This entire process, from cargo recognition by Cab45 to budding of the transport vesicle, represents a sophisticated mechanism for the selective export of soluble proteins that lack traditional sorting signals. mpg.deidw-online.de
Regulation of Vesicle Budding at the TGN
The budding of transport vesicles from the trans-Golgi Network (TGN) is a critical step in the secretory pathway, and the this compound is intricately involved in regulating this process for a specific subset of soluble cargo. The regulation of vesicle budding in the context of Cab45 function is a multi-step process that begins with a localized influx of calcium into the TGN lumen. rupress.orgbiorxiv.org
This increase in luminal calcium concentration, facilitated by the Ca2+/Mn2+ ATPase SPCA1, is a primary trigger. rupress.orgmpg.de In response to this calcium signal, Cab45, a calcium-binding protein with multiple EF-hand motifs, undergoes a conformational change and oligomerizes. researchgate.netmpg.deresearchgate.net This oligomerization is a prerequisite for its function, as the Cab45 oligomers are the active form that binds to specific secretory proteins, or "clients." rupress.orgresearchgate.net
The binding of clients to Cab45 oligomers leads to the segregation and concentration of this cargo within specific microdomains of the TGN. mpg.de This sorting step is crucial for ensuring that only the correct proteins are packaged into the forming vesicles. mpg.de
Furthermore, the process is linked to the lipid composition of the TGN membrane. The synthesis of sphingomyelin, which is enriched in the membranes of these transport vesicles, is coupled to the activity of SPCA1 and the subsequent cargo packaging by Cab45. mpg.de A by-product of sphingomyelin synthesis is thought to help induce the necessary membrane curvature for vesicle formation. mpg.de This suggests a coordinated mechanism where protein sorting and lipid dynamics work in concert to drive vesicle budding.
Phosphorylation of Cab45 by the Golgi-resident kinase Fam20C has also been identified as a key regulatory step. rupress.org Phosphorylation appears to fine-tune the oligomerization state of Cab45, which in turn regulates its retention within the TGN versus its release into budding vesicles. rupress.org Mimicking phosphorylation promotes the translocation of Cab45 into TGN-derived vesicles, enhancing the secretion of its clients. rupress.org This suggests that phosphorylation acts as a switch that facilitates the export of the Cab45-cargo complex from the TGN. rupress.org Interestingly, some budding assays suggest that this process may not require a traditional cytosolic coat complex like clathrin. rupress.org
Regulation of Polarized Protein Secretion
In polarized cells, such as epithelial cells, the plasma membrane is divided into distinct apical and basolateral domains, each with a unique protein and lipid composition. The directed transport of newly synthesized proteins to these specific domains is essential for cellular function and tissue homeostasis. The this compound has emerged as a key regulator in the polarized secretion of specific proteins, particularly towards the apical surface. molbiolcell.orgnih.gov
Role in Apical Secretion in Epithelial Cells
In polarized epithelial cells, Cab45, in conjunction with calcium signaling within the trans-Golgi Network (TGN), plays a critical role in directing the secretion of certain soluble proteins to the apical membrane. molbiolcell.orgnih.gov This mechanism is crucial for establishing and maintaining the specialized functions of the apical surface. nih.gov
Research conducted on Madin-Darby canine kidney (MDCK) cells, a common model for studying epithelial cell polarity, has demonstrated that Cab45 and TGN calcium levels are essential for the polarized apical secretion of both an exogenously expressed secretory form of placental alkaline phosphatase (PLAP) and the endogenous soluble protein clusterin/Gp80. molbiolcell.orgnih.gov When the expression of Cab45 is reduced, or when an inactive mutant of the TGN calcium pump SPCA1 is overexpressed, the secretion of these proteins becomes unpolarized, with a significant portion being missorted to the basolateral domain. molbiolcell.orgnih.gov
This highlights a calcium-dependent Cab45 mechanism that is fundamental for apical exocytosis in polarized MDCK cells. molbiolcell.orgnih.gov Interestingly, while in non-polarized HeLa cells the depletion of Cab45 or SPCA1 leads to the retention of soluble cargo within the Golgi apparatus, this is not the case in polarized MDCK cells, suggesting different regulatory mechanisms in different cell types. molbiolcell.org The machinery involving SPCA1 and Cab45 appears to be specifically involved in apical sorting, without affecting the trafficking of basolateral proteins. pnas.org
Influence on Glycosylphosphatidylinositol-Anchored Protein (GPI-AP) Sorting
Glycosylphosphatidylinositol-anchored proteins (GPI-APs) are a class of lipid-anchored proteins that are typically sorted to the apical surface of polarized epithelial cells. nih.govpnas.org The clustering of GPI-APs in the Golgi apparatus is a key step that drives their apical sorting. nih.govpnas.org Recent findings have revealed an unexpected and crucial role for Cab45 and Golgi calcium levels in this process. nih.govpnas.org
The formation of GPI-AP clusters within the Golgi is directly dependent on the concentration of calcium within the Golgi cisternae. nih.govpnas.org The machinery responsible for this includes the TGN calcium/manganese pump, SPCA1, which regulates calcium influx into the Golgi, and the calcium-binding protein Cab45. nih.govpnas.org
Studies have shown that the downregulation of either SPCA1 or Cab45 in polarized epithelial cells impairs the oligomerization and clustering of GPI-APs in the Golgi complex. nih.govpnas.orgsdbonline.org This failure to form proper clusters leads to their missorting to the basolateral surface instead of their correct apical destination. nih.govpnas.orgsdbonline.org This effect is specific to GPI-APs, as the trafficking of transmembrane proteins to either the apical or basolateral domains is not affected by the depletion of SPCA1 or Cab45. pnas.org
Therefore, Cab45 is essential for the apical sorting of GPI-APs by facilitating their calcium-dependent clustering in the Golgi. molbiolcell.orgpnas.org This reveals that Cab45 regulates the apical transport of both soluble proteins and GPI-anchored proteins, although the downstream effects on their clustering state may differ. molbiolcell.org
Post Translational Modifications and Regulatory Networks
Phosphorylation of Cab45 Protein
Phosphorylation is a critical regulatory mechanism governing the activity of Cab45. This process dynamically controls the protein's retention and release from the TGN, thereby influencing the efficiency of protein secretion.
Research has identified several phosphorylation sites on the this compound. Through mass spectrometry analysis of Golgi fractions, specific residues susceptible to phosphorylation have been pinpointed. These findings are crucial for understanding how phosphorylation events at distinct locations on the protein can modulate its function. researchgate.net
A phosphomimetic mutant of Cab45, where key residues were replaced with glutamate (B1630785) to mimic the negative charge of a phosphate (B84403) group (Cab45-5pXE), has been instrumental in these studies. rupress.org This mutant exhibits altered localization, accumulating in vesicles around the Golgi, which underscores the role of phosphorylation in Cab45's trafficking. rupress.org
Table 1: Identified Phosphorylation Sites on this compound
| Phosphorylation Site | Experimental Context | Reference |
|---|---|---|
| Specific residues (unnamed) | Identified via mass spectrometry of Golgi fractions in HeLa cells. | researchgate.net |
Further research is needed to map all specific phosphorylation sites and their individual contributions to Cab45 function.
The Golgi-resident serine/threonine kinase, Family with sequence similarity 20, member C (Fam20C), has been identified as the primary kinase responsible for phosphorylating Cab45. researchgate.netdntb.gov.uanih.govsdbonline.orgmdpi.comresearchgate.netrupress.org In vitro kinase assays have demonstrated that Fam20C can directly phosphorylate recombinant Cab45. researchgate.net Fam20C itself localizes to the TGN and has been observed to bud off in vesicles alongside Cab45. researchgate.net
The activity of Fam20C is essential for the proper sorting and secretion of Cab45 client proteins. researchgate.net Depletion of Fam20C in cells leads to impaired secretion of Cab45 clients, such as Lysozyme (B549824) C (LyzC). researchgate.net This highlights the pivotal role of Fam20C in the Cab45-mediated secretory pathway. researchgate.net The regulation of Fam20C activity itself, particularly in response to cellular nutrient status, may provide a higher level of control over the rate of secretory cargo export from the Golgi. researchgate.net
Phosphorylation by Fam20C acts as a switch that modulates the oligomerization state of Cab45. researchgate.netrupress.orgmdpi.comresearchgate.net In the presence of high calcium concentrations within the TGN, Cab45 forms oligomers, which are essential for binding to its cargo proteins. rupress.orgsdbonline.orgnih.gov Phosphorylation of Cab45 by Fam20C fine-tunes the size of these oligomers, leading to their partial disassembly. rupress.orgmdpi.comresearchgate.net
This change in oligomerization status directly affects the retention of Cab45 within the TGN. researchgate.netrupress.orgmdpi.com The non-phosphorylated, highly oligomeric form of Cab45 is retained in the TGN. rupress.org Upon phosphorylation, the resulting smaller oligomers or monomers of Cab45 are released from their retention mechanism and are sorted into sphingomyelin-rich transport vesicles along with their bound cargo. rupress.orgresearchgate.net This process is independent of Cab45's general calcium-binding ability. rupress.orgresearchgate.net
The phosphorylation-driven regulation of Cab45 oligomerization and TGN retention has direct consequences for the export of its client proteins. researchgate.netrupress.org By promoting the release of Cab45-cargo complexes into transport vesicles, phosphorylation enhances the secretion of these clients. researchgate.netrupress.orgmdpi.comresearchgate.net
Studies using phosphomimetic Cab45 mutants have shown an increased export of the client protein LyzC. researchgate.netrupress.orgdntb.gov.uanih.govrupress.org Conversely, the depletion of Fam20C, which prevents Cab45 phosphorylation, impairs the sorting and secretion of LyzC. researchgate.net Therefore, the phosphorylation of Cab45 by Fam20C is a key regulatory step that ensures the efficient packaging and export of specific secretory proteins from the TGN. rupress.org This mechanism allows for a fine-tuning of the secretion process, enabling the cell to respond to different physiological demands. researchgate.net
Other Potential Post-Translational Modifications
While phosphorylation is the most well-characterized post-translational modification of Cab45, other modifications may also play a role in its function. Cab45 is known to be N-glycosylated at asparagine 40. biorxiv.orgresearchgate.net Mutation of this glycosylation site has been shown to affect the protein's migration on SDS-PAGE, suggesting altered glycosylation can impact its properties, although the direct functional consequence on cargo sorting is still under investigation. biorxiv.org
Further research may uncover additional modifications such as ubiquitination or SUMOylation, which could provide additional layers of regulation to Cab45's function in protein secretion.
Interplay with Actin Cytoskeleton and Associated Proteins
The function of Cab45 is also connected to the actin cytoskeleton through a complex regulatory network. molbiolcell.orgresearchgate.netsemanticscholar.orgresearchgate.netvonblumelab.commolbiolcell.org This interplay is crucial for establishing the necessary calcium gradients within the TGN that are required for Cab45-mediated cargo sorting.
The process is initiated by the protein cofilin, which rearranges the actin cytoskeleton at the TGN. molbiolcell.orgresearchgate.netsemanticscholar.orgresearchgate.net This remodeled actin network then binds to and activates the Secretory Pathway Calcium ATPase 1 (SPCA1), a calcium pump located in the TGN membrane. molbiolcell.orgresearchgate.netsemanticscholar.orgresearchgate.netvonblumelab.com The activation of SPCA1 leads to an influx of calcium ions into the TGN lumen, creating localized areas of high calcium concentration. sdbonline.orgmolbiolcell.orgresearchgate.netsemanticscholar.orgresearchgate.netvonblumelab.com
It is within these specific TGN microdomains, where Cab45 colocalizes with SPCA1 and secretory cargo, that the calcium-dependent oligomerization of Cab45 and subsequent cargo binding occurs. sdbonline.orgnih.gov Thus, the actin cytoskeleton, through its regulation of SPCA1 activity, plays a fundamental upstream role in creating the appropriate environment for Cab45 to function as a cargo sorter. semanticscholar.orgvonblumelab.commolbiolcell.org
Cofilin-1 and F-Actin Interaction with SPCA1
The sorting of secretory proteins at the trans-Golgi network (TGN) is a process that links the cytoplasmic actin cytoskeleton to the luminal activity of the this compound through the Secretory Pathway Calcium ATPase 1 (SPCA1). researchgate.netvonblumelab.com SPCA1, a P-type ATPase, is responsible for pumping calcium (Ca²⁺) and manganese (Mn²⁺) ions from the cytosol into the Golgi lumen. uni-muenchen.debiologists.com Its activity is essential for creating the high luminal Ca²⁺ concentration required for Cab45 function. vonblumelab.com
Research has revealed that the actin-severing protein Cofilin-1 and filamentous actin (F-actin) are key regulators of SPCA1 activity. researchgate.netnih.gov Cofilin-1 recruits F-actin to a specific cytoplasmic domain of SPCA1. nih.govidw-online.de This interaction is crucial; depletion of cofilin results in secretion defects for a subset of proteins, and cofilin is required for optimal SPCA1 calcium transport activity. researchgate.net Specifically, a 132-amino acid segment within the phosphorylation domain (P-domain) of SPCA1 has been identified as the site that interacts with actin in a manner dependent on Cofilin-1. nih.gov The binding of Cofilin-1 and F-actin to SPCA1 stimulates the pump's activity, increasing the influx of Ca²⁺ into the TGN lumen. researchgate.netnih.gov This entire complex—Cofilin-1, F-actin, and SPCA1—acts as a functional module that translates cytoskeletal signals into changes in the Golgi's luminal environment, directly impacting cargo sorting. researchgate.net
Table 1: Key Proteins in the SPCA1 Regulatory Complex
| Protein | Role | Interaction | Impact on SPCA1 |
| SPCA1 | P-type Ca²⁺/Mn²⁺ ATPase pump | Binds Cofilin-1 and F-actin on its cytoplasmic P-domain. nih.gov | Activity is stimulated, leading to increased Ca²⁺ influx into the TGN. researchgate.netnih.gov |
| Cofilin-1 | Actin-binding and severing protein | Recruits F-actin to SPCA1; binds to the SPCA1 P-domain. researchgate.netnih.gov | Essential for optimal SPCA1 calcium transport activity. researchgate.net |
| F-actin | Cytoskeletal filament | Binds to SPCA1 in a Cofilin-1 dependent manner. nih.gov | Stimulates SPCA1 pump activity. researchgate.net |
Coordination of Calcium Influx and Cab45 Activity
The Ca²⁺ influx driven by the activated SPCA1 pump is the direct trigger for Cab45's cargo-sorting function. nih.govresearchgate.net Cab45, a soluble luminal protein within the Golgi, contains six EF-hand motifs that enable it to bind Ca²⁺. touchstonelabs.orggenecards.org In the low-calcium environment of a resting Golgi, Cab45 exists as a monomer. nih.gov However, the localized increase in luminal Ca²⁺ concentration mediated by SPCA1, which can reach millimolar levels, induces a conformational change in Cab45, causing it to self-assemble into large oligomers. nih.govnih.gov
These Ca²⁺-dependent Cab45 oligomers form a scaffold that actively sorts specific soluble secretory proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Lysozyme C (LyzC). researchgate.netnih.govresearchgate.net The oligomerized Cab45 specifically binds these cargo molecules, effectively sequestering them and separating them from the bulk flow of proteins exiting the TGN. nih.govbiorxiv.org The critical nature of this process is highlighted by studies showing that mutating the Ca²⁺-binding sites in Cab45 impairs its ability to oligomerize and consequently blocks the sorting and secretion of its client proteins. nih.govresearchgate.net Super-resolution microscopy has confirmed that Cab45 colocalizes with both SPCA1 and its secretory cargo in distinct TGN microdomains, suggesting the formation of a dedicated sorting module. nih.govresearchgate.net
The activity of Cab45 is also fine-tuned by post-translational modifications. The Golgi-specific protein kinase Fam20C phosphorylates Cab45. vonblumelab.comresearchgate.net This phosphorylation event appears to regulate the packaging of Cab45-cargo complexes into TGN-derived transport vesicles, adding another layer of control to the cargo export process. vonblumelab.comresearchgate.net
Lipid-Mediated Regulatory Mechanisms
Beyond protein-protein interactions, the lipid composition of the TGN membrane itself plays a pivotal role in regulating the Cab45-mediated sorting pathway. This establishes a sophisticated coupling between lipid synthesis and protein export.
Role of Sphingomyelin (B164518) Synthesis and Membrane Content
Sphingomyelin, a key lipid synthesized in the Golgi, is a critical regulator of the Cab45 pathway. nih.gov The synthesis of sphingomyelin in the TGN membrane directly controls the activity of the SPCA1 pump. nih.govresearchgate.net This creates a feedback loop where local lipid metabolism dictates the luminal conditions for protein sorting. As sphingomyelin is synthesized, it promotes the Ca²⁺ pumping activity of SPCA1. nih.gov
Furthermore, the cargo sorted by the Ca²⁺-dependent Cab45 oligomers is ultimately packaged into TGN-derived vesicular carriers that are specifically enriched in sphingomyelin. researchgate.netresearchgate.netnih.gov This indicates that the pathway not only relies on sphingomyelin for its activation but also directs sorted cargo into transport vesicles with a specific lipid signature, likely facilitating their subsequent trafficking to the plasma membrane. nih.govresearchgate.net
Table 2: Regulatory Roles of Calcium and Sphingomyelin in the Cab45 Pathway
| Regulator | Mechanism of Action | Consequence |
| Calcium (Ca²⁺) | Influx into the TGN lumen via SPCA1. nih.gov | Triggers oligomerization of Cab45, enabling it to bind and sort cargo. researchgate.netnih.gov |
| Sphingomyelin | Synthesis in the TGN membrane controls SPCA1 activity. nih.govresearchgate.net | Promotes Ca²⁺ flux, drives secretory protein sorting, and forms the membrane of export vesicles. nih.gov |
Influence on SPCA1 Activity and Cargo Export
The integration of sphingomyelin synthesis with SPCA1 function establishes a direct link between lipid production and protein secretion. The local synthesis of sphingomyelin in the TGN membrane enhances SPCA1-mediated Ca²⁺ flux into the lumen. nih.govresearchgate.net This elevated luminal Ca²⁺ concentration is the essential signal that drives the oligomerization of Cab45 and the subsequent sorting and packaging of its client proteins. nih.gov
Therefore, sphingomyelin acts as a master regulator of this specific secretion pathway. It ensures that the export of certain proteins is coupled with the production of the very lipids that will form their transport carriers. nih.gov This coordinated mechanism establishes a highly specific protein- and lipid-defined secretion route originating from the TGN, ensuring that cargo like COMP and LyzC are efficiently exported. nih.govresearchgate.net The entire process, from Cofilin-1/F-actin regulation of SPCA1 to the lipid-dependent activation and vesicle formation, illustrates a multi-layered control system for Cab45-mediated cargo export.
Protein Protein Interactions and Complexes
Interaction with Secretory Pathway Components
Cab45's role as a cargo sorter is dependent on its interactions with key components of the trans-Golgi network (TGN), the central sorting station of the secretory pathway.
The function of Cab45 is critically dependent on the activity of the Secretory Pathway Ca2+/Mn2+-ATPase type 1 (SPCA1), a pump that actively transports calcium and manganese ions from the cytosol into the Golgi lumen. nih.govnih.govresearchgate.net This action by SPCA1 creates localized increases in luminal Ca2+ concentration, which is essential for Cab45's cargo sorting function. researchgate.netnih.gov While a direct physical binding between Cab45 and SPCA1 is not explicitly detailed as a stable interaction, their functional association is tight and spatially organized. Super-resolution microscopy has revealed that Cab45 and SPCA1 colocalize in specific microdomains within the TGN. nih.govresearchgate.net This proximity suggests a coordinated mechanism where SPCA1 generates a high-calcium environment that directly triggers Cab45's activity in that specific region. nih.govrupress.org Depletion of SPCA1 or inhibition of its pumping activity leads to the mis-sorting and secretion of Cab45 itself, underscoring the importance of SPCA1 in retaining Cab45 within the Golgi and enabling its function. semanticscholar.orgrupress.org
TGN46 is a transmembrane protein that is predominantly localized to the trans-Golgi network and is commonly used as a marker for this compartment. Studies examining the localization of Cab45 have investigated its proximity to TGN46. Quantitative imaging analysis has shown that while Cab45 is a resident TGN protein, its colocalization with TGN46 is partial, with approximately 18% of TGN46 found to colocalize with Cab45. nih.gov This degree of colocalization is significantly lower than that observed between Cab45 and SPCA1, suggesting that while both proteins reside in the same general compartment, they may occupy distinct subdomains, and a stable or direct functional interaction is less likely or perhaps transient. nih.govresearchgate.net
Interactions Mediated by Specific Cab45 Isoforms
Cab45 exists in different splice variants, including a full-length form that resides in the Golgi lumen and a cytosolic isoform, which mediate distinct sets of protein-protein interactions.
A cytosolic splice variant, Cab45b, has been identified as an interaction partner of Munc18b, a member of the Sec1/Munc18 (SM) family of proteins that are key regulators of vesicle fusion. nih.govmolbiolcell.org This interaction was initially discovered through a yeast two-hybrid screen. nih.gov In vitro assays confirm that Cab45b binds directly to Munc18b, and this association is enhanced in the presence of calcium. nih.govmolbiolcell.org Further research in pancreatic acinar cells has shown that endogenous Cab45b forms a complex with Munc18b and the target membrane SNAREs (t-SNAREs) Syntaxin (B1175090) 2 and Syntaxin 3. nih.govmolbiolcell.org These syntaxins are crucial for the Ca2+-triggered exocytosis of zymogen granules. nih.gov The interaction of Cab45b with this exocytotic machinery points to its role as a novel regulator of secretion in specialized cell types. nih.govnih.gov
The localization of the cytosolic Cab45b isoform is dynamic and influenced by its binding partners. In live-cell imaging studies, Cab45b expressed alone remains distributed in the cytoplasm. molbiolcell.org However, when co-expressed with its interaction partners, its location changes. Specifically, Munc18b, when bound to Syntaxin 3 at the plasma membrane, is capable of recruiting Cab45b from the cytoplasm to the membrane. nih.govmolbiolcell.org This recruitment suggests a model where the Munc18b-Syntaxin 3 complex acts as a scaffold, bringing Cab45b to sites of active exocytosis where it can participate in regulating vesicle fusion. molbiolcell.org
Formation of Functional Protein Complexes within the Golgi Lumen
Within the TGN lumen, the full-length, soluble form of Cab45 assembles into larger, functional complexes in a calcium-dependent manner to perform its primary role in protein sorting.
Upon the influx of Ca2+ into the TGN lumen by SPCA1, Cab45 undergoes a conformational change that promotes its self-assembly into high-molecular-mass oligomers. researchgate.netnih.govresearchgate.net This oligomerization is a prerequisite for its function as a cargo sorter. researchgate.netnih.gov These Cab45 oligomers then act as a sorting platform, specifically binding to a subset of soluble secretory proteins, referred to as Cab45 clients. researchgate.net
Direct, Ca2+-dependent binding has been demonstrated in vitro between Cab45 oligomers and secretory proteins such as cartilage oligomeric matrix protein (COMP) and lysozyme (B549824) C. nih.govnih.gov In contrast, it does not bind to lysosomal hydrolases like Cathepsin D. nih.gov This selective interaction allows Cab45 to segregate specific cargo from the bulk flow of proteins exiting the TGN. researchgate.netnih.gov The resulting Cab45-cargo complexes are then packaged into sphingomyelin-rich transport vesicles for export from the TGN and delivery to the plasma membrane for secretion. researchgate.netrupress.org This mechanism represents a model for sorting soluble secretory proteins that does not rely on a traditional transmembrane cargo receptor. researchgate.net
Identification of Novel Interacting Partners
The identification of novel interacting partners for the Cab45 protein has been advanced through the application of high-throughput screening techniques, primarily proteomic approaches and yeast two-hybrid screens. These methodologies have been instrumental in elucidating the molecular networks in which Cab45 participates, particularly in the context of protein sorting and secretion within the trans-Golgi network (TGN).
Proteomic Approaches
Proteomic strategies have been pivotal in systematically identifying proteins that associate with Cab45 within the complex environment of the cell. A prominent method employed has been the use of glutathione (B108866) S-transferase (GST) pull-down assays coupled with mass spectrometry. In a notable study, a GST-fused this compound (Cab45-GST) was used as bait to isolate interacting partners from cellular lysates. The proteins that specifically bound to Cab45-GST were then separated by SDS-PAGE, excised, and identified by mass spectrometry. nih.gov
This approach led to the identification of a cohort of putative Cab45 interaction partners, providing valuable insights into its functional complexes. nih.gov Among the identified interactors, the secretory pathway calcium ATPase 1 (SPCA1) is a key protein involved in Ca²⁺ import into the Golgi lumen. nih.gov The interaction between Cab45 and SPCA1 is crucial for maintaining Ca²⁺ homeostasis within the TGN, which in turn is essential for the proper sorting of secretory cargo. nih.govnih.gov
Another proteomic study identified ATP2C1 (the gene encoding SPCA1) as a protein associated with GOLIM4, which is part of the Cab45-mediated cargo sorting pathway. nih.gov This finding further solidifies the functional link between Cab45 and the machinery regulating calcium levels in the Golgi. The Ca²⁺ influx facilitated by SPCA1 is believed to trigger the oligomerization of Cab45, a conformational change necessary for it to bind and sort its cargo proteins. nih.govyoutube.com
The research findings from these proteomic analyses have been crucial in constructing a model where Cab45, in a calcium-dependent manner, forms oligomers that act as a sorting platform for a specific subset of soluble secretory proteins, thereby segregating them for export from the TGN. youtube.com
Table 1: Putative Cab45 Interacting Partners Identified by Proteomic Approaches
| Identified Protein | Method of Identification | Functional Relevance | Reference |
| Secretory Pathway Calcium ATPase 1 (SPCA1/ATP2C1) | GST pull-down mass spectrometry | Ca²⁺ import into the TGN, regulation of Cab45 oligomerization | nih.govnih.gov |
| Cartilage Oligomeric Matrix Protein (COMP) | Co-immunoprecipitation | Secretory cargo sorted by Cab45 | researchgate.net |
| Lysozyme C (LyzC) | Co-immunoprecipitation | Secretory cargo sorted by Cab45 | researchgate.net |
Yeast Two-Hybrid Screens
The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering direct protein-protein interactions in vivo. This technique has been successfully applied to identify novel interacting partners of Cab45, revealing connections to cellular processes beyond its established role in the Golgi lumen.
A significant finding from a yeast two-hybrid screen was the identification of Munc18b as an interaction partner for a cytosolic splice variant of Cab45, termed Cab45b. nih.gov This interaction is particularly noteworthy as it links Cab45 to the machinery of exocytosis at the plasma membrane. The study revealed that Cab45b binds to Munc18b, and this interaction is enhanced in the presence of calcium. nih.gov
Further investigation demonstrated that Cab45b also interacts with the Munc18a isoform in vitro, also in a calcium-dependent manner. nih.gov In pancreatic acini, endogenous Cab45b was found to co-immunoprecipitate with Munc18b and the SNARE proteins syntaxin 2 and syntaxin 3, which are key components of the machinery for Ca²⁺-triggered zymogen secretion. nih.gov This suggests a role for this cytosolic variant of Cab45 in the final steps of secretion.
The identification of this interaction through a yeast two-hybrid screen has unveiled a previously unknown cytosolic function for a Cab45 isoform, implicating it in the regulation of exocytosis. This discovery highlights the utility of the yeast two-hybrid system in uncovering novel protein-protein interactions that can open up new avenues of research into the diverse cellular functions of a protein.
Table 2: Cab45 Interacting Partners Identified by Yeast Two-Hybrid Screens
| Identified Protein | Cab45 Isoform | Experimental Details | Functional Implication | Reference |
| Munc18b | Cab45b (cytosolic splice variant) | Identified in a yeast two-hybrid screen. Interaction enhanced by Ca²⁺. | Regulation of exocytosis, particularly amylase secretion in pancreatic acini. | nih.gov |
| Munc18a | Cab45b (cytosolic splice variant) | In vitro interaction confirmed. Ca²⁺-dependent binding. | Potential role in regulated secretion in other cell types. | nih.gov |
Cellular and Physiological Implications
Role in Zymogen Exocytosis
Zymogens, the inactive precursors of digestive enzymes, are synthesized and stored in specialized granules within pancreatic acinar cells. Their regulated release, or exocytosis, is a tightly controlled process critical for digestion. Cab45 has been identified as a key player in this pathway.
Pancreatic Acini Amylase Secretion
Pancreatic acinar cells are a primary model for studying regulated exocytosis in non-excitable cells. nih.gov These cells synthesize and secrete a variety of digestive enzymes, such as amylase, which are stored as inactive zymogens in zymogen granules. nih.gov The release of these enzymes is a calcium-triggered event. nih.govnih.gov A specific splice variant of Cab45, known as Cab45b, has been identified as a novel protein factor involved in the exocytosis of these zymogens. nih.govnih.gov Research using streptolysin-O-permeabilized acini has demonstrated that antibodies targeting Cab45b can specifically and dose-dependently inhibit the calcium-induced release of amylase. nih.govnih.govmolbiolcell.org This finding strongly suggests that Cab45b is an integral part of the machinery responsible for zymogen granule exocytosis. nih.gov
Involvement of Cytosolic Cab45b
While the full-length Cab45 protein is located within the Golgi lumen, a cytosolic splice variant, Cab45b, is expressed in pancreatic acini. nih.govnih.gov This variant, which lacks the signal sequence for entry into the endoplasmic reticulum, plays a direct role in the secretory machinery at the plasma membrane. spandidos-publications.com Cab45b has been shown to interact with Munc18b, a protein known to be involved in the fusion of vesicles with the plasma membrane. nih.govnih.govmolbiolcell.org This interaction is enhanced in the presence of calcium. nih.govnih.govmolbiolcell.org
Furthermore, endogenous Cab45b in rat acini co-immunoprecipitates with key components of the SNARE complex, including syntaxin (B1175090) 2 and syntaxin 3, which are essential for the fusion of zymogen granules with the apical plasma membrane. nih.govnih.govsdbonline.org Munc18b, when bound to syntaxin 3, can recruit Cab45b to the plasma membrane, placing it at the site of exocytosis. nih.govnih.govmolbiolcell.org It is proposed that Cab45b may act as a calcium sensor, translating calcium signals into the activation of the fusion machinery required for zymogen release. nih.gov
| Interacting Proteins with Cytosolic Cab45b in Pancreatic Acini | Function in Exocytosis | Reference |
| Munc18b | Regulates vesicle fusion with the plasma membrane. | nih.govnih.govmolbiolcell.org |
| Syntaxin 2 | A t-SNARE protein involved in membrane fusion. | nih.govnih.govsdbonline.org |
| Syntaxin 3 | A t-SNARE protein crucial for apical exocytosis. | nih.govnih.govsdbonline.org |
Influence on Lysosomal Homeostasis
Beyond its role in regulated secretion, Cab45 has emerged as a critical factor in maintaining the health and proper function of lysosomes, the cell's recycling centers.
Impact on Lysosomal Hydrolase Mistargeting (e.g., Progranulin, Prosaposin)
Recent studies have revealed a previously unknown function of Cab45 in the sorting and trafficking of lysosomal hydrolases. nih.govnih.gov Specifically, a deficiency in Cab45 leads to the hypersecretion of the unprocessed precursors of progranulin (PGRN) and prosaposin (PSAP). nih.govnih.govresearchgate.net These proteins are essential for proper lysosomal function, and their mistargeting can have significant consequences for lysosomal homeostasis. nih.gov
In cells lacking Cab45, there is an increased export of immature PSAP from the trans-Golgi Network (TGN). nih.gov This suggests that Cab45 plays a role in facilitating the correct sorting of these hydrolases to the lysosomes, possibly by supporting the interaction between the hydrolases and their sorting receptors, such as sortilin. nih.gov The hypersecretion of these lysosomal enzymes indicates a failure in their proper delivery to the endolysosomal pathway. nih.govuni-muenchen.de
| Effect of Cab45 Deficiency on Lysosomal Hydrolases | Observed Outcome | Reference |
| Progranulin (PGRN) | Hypersecretion of the unprocessed precursor. | nih.govnih.govresearchgate.net |
| Prosaposin (PSAP) | Hypersecretion of the unprocessed precursor. | nih.govnih.govresearchgate.net |
| Cathepsin D (CatD) | Reduced export from the TGN. | uni-muenchen.derupress.org |
Effects on Lysosomal Positioning
In addition to affecting the sorting of lysosomal enzymes, Cab45 deficiency also impacts the spatial organization of lysosomes within the cell. nih.gov In normal cells, lysosomes are typically dispersed throughout the cytoplasm. nih.gov However, in Cab45-deficient cells, there is a notable accumulation of lysosomes in the perinuclear region. nih.govnih.govresearchgate.net This aberrant positioning suggests that Cab45 is involved in the molecular machinery that controls the movement and distribution of lysosomes along the cytoskeleton. nih.gov The clustering of lysosomes near the nucleus is a clear indicator of disrupted lysosomal homeostasis. nih.gov
General Impact on Cellular Secretion and Homeostasis
The functions of Cab45 in both zymogen exocytosis and lysosomal trafficking highlight its broader role as a key regulator of cellular secretion and homeostasis. As a calcium-binding protein in the Golgi, Cab45 acts as a sorting receptor for a subset of secretory proteins. nih.govresearchgate.net In the presence of calcium, Cab45 oligomerizes and binds to its cargo proteins, packaging them into specific transport vesicles destined for the cell surface. nih.govrupress.org This Ca2+-dependent mechanism is crucial for the sorting of specific cargo molecules at the TGN. sdbonline.orgresearchgate.net
Furthermore, the proper functioning of Cab45 is linked to the activity of the secretory pathway Ca2+-ATPase (SPCA1), which maintains calcium levels within the TGN. sdbonline.orgrupress.org Disruption of this Cab45-mediated sorting pathway not only affects the secretion of specific proteins but, as recently discovered, also leads to significant defects in lysosomal function and organization. sdbonline.orgnih.gov This underscores the interconnectedness of cellular trafficking pathways and positions Cab45 as a central node in maintaining cellular equilibrium.
Cab45 Protein in Disease Pathogenesis: Mechanistic Insights
Involvement in Cancer Progression
Recent studies have elucidated the significant role of the Cab45-G isoform in promoting cancer cell malignancy. nih.govspandidos-publications.com Its involvement spans several key mechanisms that are fundamental to tumor development and metastasis, including cell migration, proliferation, and the crucial process of epithelial-mesenchymal transition (EMT). researchgate.netnih.gov
A strong correlation has been established between the expression levels of Cab45-G and the metastatic potential of cancer cells. researchgate.netnih.gov Research demonstrates that cancer cell lines with higher metastatic capabilities exhibit significantly increased expression of Cab45-G. molbiolcell.orgijbs.com For instance, quantitative analysis has confirmed higher endogenous levels of Cab45-G in the more metastatic MDA-MB-231 breast cancer cell line compared to the less metastatic MCF-7 line. A similar trend was observed between the B16F10 and B16F0 melanoma cell lines. researchgate.net These findings suggest that elevated Cab45-G expression is a characteristic feature of aggressive, metastatic cancer cells. researchgate.net
Table 1: Expression of Cab45-G in Cancer Cell Lines with Varying Metastatic Potential
| Cell Line Pair | Cancer Type | Metastatic Potential | Relative Cab45-G Expression |
| MCF-7 / MDA-MB-231 | Breast Cancer | Low / High | Lower in MCF-7, Higher in MDA-MB-231 researchgate.net |
| B16F0 / B16F10 | Melanoma | Low / High | Lower in B16F0, Higher in B16F10 researchgate.net |
Cab45 plays a pivotal role in enhancing cancer cell mobility and proliferation. spandidos-publications.comcardiff.ac.uk Studies have shown that the secreted isoform, Cab45-S, can modulate intracellular calcium levels, which in turn leads to the nuclear translocation of the nuclear factor of activated T cells (NFAT), a process that results in increased cell proliferation. spandidos-publications.com The Golgi-localized isoform, Cab45-G, positively regulates tumor cell migration. nih.gov Silencing the expression of Cab45-G has been shown to significantly inhibit the migratory capabilities of cancer cells, underscoring its direct involvement in this critical aspect of metastasis. researchgate.net
The epithelial-mesenchymal transition (EMT) is a fundamental process that allows stationary epithelial cells to gain migratory and invasive properties, a critical step in tumor metastasis. researchgate.netnih.gov Cab45-G has been identified as a key modulator of EMT. molbiolcell.org Overexpression of Cab45-G induces a shift in the expression of hallmark EMT proteins. spandidos-publications.com Specifically, it leads to the upregulation of mesenchymal markers such as N-Cadherin and β-catenin, while concurrently decreasing the expression of the epithelial marker E-Cadherin. spandidos-publications.com This alteration in the molecular landscape facilitates the acquisition of a more invasive phenotype. researchgate.netnih.gov
Table 2: Impact of Cab45-G Overexpression on EMT Marker Proteins
| EMT Marker | Protein Type | Effect of Cab45-G Overexpression | Reference |
| N-Cadherin | Mesenchymal | Increased Expression | spandidos-publications.com |
| β-Catenin | Mesenchymal | Increased Expression | spandidos-publications.com |
| Vimentin | Mesenchymal | Increased Expression | spandidos-publications.com |
| E-Cadherin | Epithelial | Decreased Expression | spandidos-publications.com |
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM), a key step for cancer cell invasion and metastasis. nih.govijbs.com Research has demonstrated that Cab45-G directly influences the expression of these critical enzymes. nih.gov Overexpression of Cab45-G leads to a significant increase in the mRNA levels of MMP-2 and MMP-7. researchgate.netresearchgate.net Conversely, the knockdown of Cab45-G results in a marked reduction in their expression. nih.gov Furthermore, studies on human cancer tissues have revealed a significant positive correlation between the expression of Cab45-G and MMP-2 in both cervical and esophageal cancers, reinforcing the in vivo relevance of this regulatory relationship. researchgate.netijbs.com
The extracellular signal-regulated kinase (ERK) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, migration, and survival. researchgate.net The pro-migratory effects of Cab45-G are, in part, mediated through the activation of this pathway. spandidos-publications.com Forced expression of Cab45-G in cancer cells results in a notable increase in the phosphorylation of ERK, indicating the specific activation of the ERK pathway. researchgate.netnih.gov Interestingly, this effect appears to be specific, as no significant change in the phosphorylation of AKT, another key signaling protein, was observed. researchgate.net This activation of ERK signaling is believed to be upstream of the observed increase in MMP expression. nih.govspandidos-publications.com
As a protein involved in the secretory pathway, Cab45-G also exerts its influence on the tumor microenvironment by modulating the secretion of key ECM proteins. researchgate.netnih.gov The dysregulation of Cab45-G disrupts normal protein sorting within the trans-Golgi network. nih.gov This leads to an altered secretion profile of ECM components that are critical for cell migration. nih.gov Specifically, overexpression of Cab45-G promotes the secretion of fibronectin, a protein known to support cell migration. researchgate.netnih.gov In contrast, it inhibits the secretion of fibulin, which can compromise the pro-migratory effects of fibronectin. researchgate.netnih.gov This targeted alteration of the secreted ECM landscape further contributes to the pro-metastatic role of Cab45-G.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| AKT |
| β-Catenin |
| Cab45 protein |
| Cab45-G |
| Cab45-S |
| E-Cadherin |
| ERK (Extracellular signal-regulated kinase) |
| Fibronectin |
| Fibulin |
| MMP-2 (Matrix Metalloproteinase-2) |
| MMP-7 (Matrix Metalloproteinase-7) |
| N-Cadherin |
| NFAT (Nuclear factor of activated T cells) |
Contribution to Other Disease Mechanisms (Mechanistic Focus)
Dysregulation of this compound function is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and type 2 diabetes. Its fundamental role in calcium-dependent protein sorting within the Golgi apparatus positions it as a critical regulator of cellular homeostasis. nih.govvonblumelab.com
Association with Cellular Dysregulation
Cab45's primary function is in the trans-Golgi network (TGN), the main sorting hub of the secretory pathway. rupress.org Here, it facilitates the sorting and packaging of specific soluble proteins into transport vesicles for secretion. rupress.orgrupress.orgresearchgate.net This process is calcium-dependent; an influx of calcium into the TGN, mediated by the secretory pathway calcium ATPase1 (SPCA1), triggers Cab45 to oligomerize and bind to its cargo proteins. rupress.orgmolbiolcell.org The resulting Cab45-cargo complexes are then sorted into sphingomyelin-rich vesicles for transport to the cell surface. researchgate.netnih.gov
Disruption of this finely tuned mechanism leads to significant cellular dysregulation:
Aberrant Protein Secretion in Cancer: In several types of cancer, the Golgi-resident isoform, Cab45-G, is overexpressed. nih.gov This overexpression alters the secretion of extracellular matrix (ECM) proteins, which are crucial for cell migration and invasion. researchgate.net Specifically, Cab45-G promotes the secretion of fibronectin, which enhances cell migration, while inhibiting the secretion of fibulin, which has an opposing effect. nih.govresearchgate.net This imbalance in ECM protein secretion contributes to the tumor microenvironment and facilitates metastasis. researchgate.net
Induction of Epithelial-Mesenchymal Transition (EMT): EMT is a critical process by which epithelial cells gain migratory and invasive properties, a hallmark of cancer metastasis. ijbs.comdovepress.com Overexpression of Cab45-G has been shown to promote EMT by increasing the expression of mesenchymal markers like N-Cadherin and β-catenin, while decreasing the epithelial marker E-cadherin. researchgate.netspandidos-publications.com This shift in protein expression leads to a loss of cell-to-cell adhesion and increased cell motility. ijbs.com
Mistargeting of Lysosomal Proteins in Neurodegeneration: In contrast to overexpression, a deficiency of Cab45 leads to the mistargeting and hypersecretion of specific lysosomal enzymes, such as the unprocessed precursors of progranulin (PGRN) and prosaposin (PSAP). researchgate.netnih.govnih.govsigmaaldrich.com The proper function and trafficking of these proteins are critical for lysosomal health, and their loss of function is linked to neurodegenerative diseases like Parkinson's disease, dementia, and frontotemporal lobar degeneration. nih.govfrontiersin.orgfrontiersin.org Cab45 deficiency may impair the ability of sorting receptors, like sortilin, to correctly recognize and direct these enzymes to the lysosome. nih.gov Furthermore, cells lacking Cab45 exhibit an abnormal perinuclear clustering of lysosomes, indicating a broader role for Cab45 in maintaining lysosomal positioning and function. caymanchem.comnih.govnih.govuni-muenchen.de
Dysregulation of Insulin (B600854) Secretion in Type 2 Diabetes (T2D): Cab45G acts as a chaperone for insulin granule biogenesis in pancreatic β-cells. nih.govnih.gov While not essential, its presence influences the efficiency of insulin production. nih.govproteomexchange.org In humans with T2D, total this compound levels are reduced, and the trafficking of Cab45G is altered, with less localization in the Golgi and more within insulin granules compared to non-diabetic individuals. nih.gov Deletion of Cab45G leads to dysregulated calcium homeostasis and insulin hypersecretion, suggesting that changes in Cab45 function contribute to β-cell compensation and eventual failure in T2D. nih.govproteomexchange.org
Role in Specific Pathological Pathways
The cellular dysregulation caused by altered Cab45 function translates into its participation in specific pathological signaling pathways.
In Cancer:
Cab45-G/ERK/MMP Pathway: The Golgi-localized isoform, Cab45-G, has been shown to promote cancer cell migration and invasion through the activation of the ERK signaling pathway. nih.govresearchgate.net Overexpression of Cab45-G leads to increased phosphorylation of ERK, which in turn upregulates the expression of matrix metalloproteinase-2 (MMP-2) and MMP-7. nih.govresearchgate.netresearchgate.net These MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize. nih.gov Studies have found a significant correlation between the expression of Cab45-G and MMP-2 in human cervical and esophageal cancer tissues, supporting the clinical relevance of this pathway. nih.govresearchgate.net
Cab45-S/Ca²⁺/NFAT Pathway: The secreted isoform, Cab45-S, contributes to cancer cell proliferation through a different mechanism. spandidos-publications.com Localized in the endoplasmic reticulum (ER) lumen, Cab45-S can inhibit the sarco/ER Ca²⁺-ATPase 2b (SERCA2b), an ion pump that maintains high calcium concentrations within the ER. spandidos-publications.comresearchgate.net This inhibition leads to a decrease in ER calcium levels, which triggers the influx of extracellular calcium into the cytoplasm. spandidos-publications.com The resulting increase in cytosolic calcium activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. spandidos-publications.comebi.ac.uk This leads to the translocation of NFAT into the nucleus, where it promotes the transcription of genes involved in cell proliferation. spandidos-publications.comresearchgate.net This pathway has been implicated in the growth of cervical cancer. spandidos-publications.comresearchgate.net
In Neurodegenerative and Metabolic Diseases:
Lysosomal Trafficking Pathway: Cab45 deficiency directly impacts the sorting of lysosomal hydrolases like PSAP and PGRN from the TGN. nih.govnih.govuni-muenchen.de This suggests that Cab45 plays a crucial role, possibly by facilitating the interaction between these hydrolases and their sorting receptors, such as sortilin and the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). nih.govuni-muenchen.de When Cab45 is deficient, this recognition process is impaired, leading to the secretion of the unprocessed and inactive enzyme precursors instead of their delivery to lysosomes. caymanchem.comnih.gov The resulting lysosomal dysfunction is a central pathological feature in a range of neurodegenerative disorders. nih.gov
Insulin Granule Biogenesis Pathway: In pancreatic β-cells, Cab45G is involved in the formation of insulin secretory granules. nih.govproteomexchange.org Increased demand for insulin, such as in obesity, leads to increased anterograde trafficking of Cab45G from its reservoir in the cis-Golgi to stimulate granule production. nih.gov In T2D, a reduction in total Cab45 and a shift in its localization from the Golgi to the granules suggest a dysregulation in this adaptive mechanism, contributing to β-cell failure. nih.gov
Advanced Research Methodologies and Approaches
In Vitro and In Vivo Model Systems
To understand the multifaceted roles of Cab45, researchers have employed a variety of model systems that mimic its physiological environment.
Mammalian Cell Lines (e.g., HeLa, MDCK, 3T3-L1 adipocytes)
Mammalian cell lines have been foundational in Cab45 research. HeLa cells, a human cervical cancer cell line, have been extensively used to study the fundamental mechanisms of Cab45-mediated cargo sorting. nih.govrupress.org For instance, studies in HeLa cells have demonstrated that Cab45 is essential for the sorting of specific secretory proteins like cartilage oligomeric matrix protein (COMP) and lysozyme (B549824) C. nih.gov Researchers have utilized these cells to investigate the calcium-dependent oligomerization of Cab45 and its interaction with cargo molecules. nih.govnih.gov Furthermore, HeLa cells have been instrumental in studying the effects of Cab45 depletion and the expression of mutant forms of the protein on secretory pathways. nih.govmolbiolcell.org
Madin-Darby canine kidney (MDCK) cells, a polarized epithelial cell line, have been crucial for understanding the role of Cab45 in polarized secretion. molbiolcell.org Studies using MDCK cells have shown that Cab45, in conjunction with calcium levels in the trans-Golgi network (TGN), directs the polarized apical secretion of soluble proteins. molbiolcell.org
The mouse 3T3-L1 adipocyte cell line was instrumental in the initial identification and characterization of Cab45. touchstonelabs.orgnih.govnih.gov These cells have been used to study the expression and localization of Cab45, revealing it as a soluble resident protein of the Golgi apparatus. touchstonelabs.orgnih.govnih.gov Additionally, 3T3-L1 adipocytes have been used to investigate the role of the exocyst complex in the secretion of molecules like leptin, a process where Cab45-mediated sorting is relevant. gershlicklab.comresearchgate.net
Table 1: Applications of Mammalian Cell Lines in Cab45 Research
| Cell Line | Organism | Key Applications in Cab45 Research |
| HeLa | Human | Studying Ca2+-dependent oligomerization, cargo binding (COMP, LyzC), effects of knockdown and mutant expression on secretion. nih.govrupress.orgmolbiolcell.org |
| MDCK | Canine | Investigating the role of Cab45 in polarized apical secretion of soluble proteins. molbiolcell.org |
| 3T3-L1 Adipocytes | Mouse | Initial identification and characterization, studying expression, Golgi localization, and secretion of adipocyte-specific proteins. touchstonelabs.orgnih.govnih.govgershlicklab.comresearchgate.net |
| Cos7 | Monkey | Transient transfection studies for biochemical analysis of Cab45. touchstonelabs.org |
| HEK293 | Human | Purification of recombinant Cab45 for in vitro studies. rupress.org |
Organoid and Tissue Culture Models
While the provided search results primarily focus on 2D cell culture, the principles established in these systems pave the way for future investigations using more complex organoid and tissue culture models. These advanced models would offer a more physiologically relevant context to study Cab45 function in tissue architecture and organ-specific secretion processes. For example, intestinal organoids could be used to explore the role of Cab45 in the secretion of gut-specific proteins, while pancreatic organoids could shed light on its involvement in hormone secretion. The use of such models will be a critical next step in understanding the in vivo relevance of Cab45-mediated sorting.
Genetic Manipulation Techniques
The ability to precisely manipulate the genetic material of cells has revolutionized the study of proteins like Cab45. These techniques allow for the direct investigation of gene function through knockout, knockdown, and overexpression of wild-type or mutant proteins.
CRISPR/Cas9-Mediated Gene Editing
The CRISPR/Cas9 system has emerged as a powerful tool for creating specific gene knockouts. nih.govfrontiersin.org In the context of Cab45 research, CRISPR/Cas9 has been used to generate Cab45 knockout (Cab45−/−) HeLa cell lines. nih.gov These knockout cell lines have been invaluable in demonstrating the essential role of Cab45 in the sorting and secretion of its cargo proteins. nih.gov By comparing the secretome of wild-type and Cab45−/− cells, researchers can identify proteins whose secretion is dependent on Cab45. Furthermore, CRISPR/Cas9 has been employed to generate cell lines with knockouts of other related proteins, such as the Golgi-specific protein kinase Fam20C, to study its impact on Cab45 function. researchgate.netnih.gov
RNA Interference (RNAi) for Knockdown Studies
Expression of Recombinant and Mutant Cab45 Proteins
The expression of recombinant and mutant forms of Cab45 is a cornerstone of its functional analysis. touchstonelabs.org Recombinant Cab45, often produced in bacterial (e.g., E. coli) or mammalian (e.g., HEK293) expression systems, is essential for in vitro studies such as calcium-binding assays and oligomerization experiments. nih.govtouchstonelabs.orgrupress.org
Furthermore, the generation of mutant Cab45 proteins through site-directed mutagenesis has provided deep insights into its mechanism of action. For example, mutating the calcium-binding EF-hand domains of Cab45 (e.g., the Cab45 6EQ-mutant) has demonstrated that calcium binding is essential for its oligomerization and cargo sorting functions. nih.gov Similarly, creating phosphorylation-deficient (Cab45-5pXA) and phosphomimetic (Cab45-5pXE) mutants has revealed that phosphorylation by Fam20C modulates Cab45's retention in the TGN and its release into secretory vesicles. rupress.org These mutant proteins are typically expressed in Cab45 knockout cells to rescue and dissect specific functions. nih.govrupress.org
Table 2: Examples of Mutant Cab45 Constructs and Their Research Applications
| Mutant Construct | Description of Mutation | Cell Line Used for Expression | Key Finding |
| Cab45 6EQ-mut | Point mutations in all six EF-hand domains to abolish Ca2+ binding. nih.gov | HeLa Cab45−/− | Ca2+ binding is required for Cab45 oligomerization and sorting of secretory cargo like LyzC and COMP. nih.gov |
| Cab45-5pXA | Mutation of five identified phosphorylation sites to alanine. rupress.org | HeLa Cab45-KO | A phosphorylation-deficient mutant that helps to understand the role of phosphorylation in Cab45 function. rupress.org |
| Cab45-5pXE | Mutation of five identified phosphorylation sites to glutamic acid to mimic phosphorylation. rupress.org | HeLa Cab45-KO | Mimicking phosphorylation leads to the translocation of Cab45 into TGN-derived vesicles, enhancing the export of its cargo. rupress.org |
Biochemical and Biophysical Characterization
The biochemical and biophysical exploration of Cab45 has been fundamental to understanding its role as a calcium-dependent sorting receptor in the trans-Golgi network (TGN).
Protein Purification and Reconstitution
To perform detailed biochemical and biophysical analyses, researchers rely on obtaining pure preparations of Cab45. This is typically achieved by expressing recombinant versions of the protein in various host systems.
A common strategy involves expressing Cab45 in E. coli as a fusion protein with Glutathione (B108866) S-transferase (GST). touchstonelabs.org This GST-Cab45 fusion protein can be readily purified from bacterial lysates using affinity chromatography on glutathione-Sepharose beads. touchstonelabs.orgresearchgate.net Another approach utilizes insect cells (e.g., Sf9 cells) to express His-Sumo-tagged Cab45, which is then purified from the cell supernatants via nickel-based affinity chromatography. nih.gov
Once purified, the protein is reconstituted in specific buffers tailored for subsequent experiments. For instance, to study oligomerization, purified recombinant Cab45 may be dialyzed against a buffer containing 20 mM Pipes (pH 6.8), 500 mM NaCl, and 10% glycerol (B35011) for storage and use in binding assays. nih.gov For studies involving cell lysates, the purified GST-Cab45 bound to beads is directly incubated with the lysate. researchgate.net
Table 1: Examples of Recombinant Cab45 Purification Systems
| Host System | Fusion Tag | Purification Method | Source |
|---|---|---|---|
| E. coli | Glutathione S-transferase (GST) | Glutathione-Sepharose Affinity Chromatography | touchstonelabs.orgresearchgate.net |
| Sf9 Insect Cells | His-Sumo | Nickel-based Affinity Chromatography | nih.gov |
Calcium Binding Assays (e.g., 45Ca2+ Overlay)
A defining characteristic of Cab45 is its ability to bind calcium (Ca²⁺), a function attributed to its six EF-hand motifs. touchstonelabs.orgnih.gov The primary method used to qualitatively demonstrate this has been the ⁴⁵Ca²⁺ overlay assay . touchstonelabs.org
In this assay, total cellular extracts from cells expressing a GST-Cab45 fusion protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. touchstonelabs.orgsemanticscholar.org The membrane is then incubated with a solution containing radioactive ⁴⁵CaCl₂. semanticscholar.org The results show significant ⁴⁵Ca²⁺ binding to a protein corresponding to the molecular weight of the GST-Cab45 fusion (approximately 68 kD), while control extracts lacking Cab45 show no such binding. touchstonelabs.org This directly confirms that Cab45 contains functional calcium-binding domains capable of binding Ca²⁺ even after denaturation by SDS-PAGE. touchstonelabs.org
In addition to overlay assays, biophysical techniques like far-UV circular dichroism (CD) have been used to monitor conformational changes in Cab45 upon Ca²⁺ binding. The ellipticity of Cab45 at 222 nm changes as a function of Ca²⁺ concentration, providing insight into the structural reorganization that accompanies ion binding. nih.gov
Protein Interaction Studies (e.g., Co-Immunoprecipitation, In Vitro Binding Assays)
To understand how Cab45 performs its sorting function, researchers have identified its interaction partners using several techniques.
In Vitro Binding Assays: GST pull-down assays have been a key tool. In these experiments, purified GST-Cab45 bound to glutathione beads is incubated with cell lysates (e.g., from HeLa cells). researchgate.net After extensive washing, proteins that have bound to Cab45 are eluted and identified by mass spectrometry. This approach has successfully identified several secretory cargo proteins as Cab45 interactors. researchgate.net
Table 2: Secretory Proteins Identified as Cab45 Interactors via GST Pull-Down and Mass Spectrometry
| Interacting Protein | Function | Source |
|---|---|---|
| Cartilage Oligomeric Matrix Protein (COMP) | Extracellular matrix protein | researchgate.net |
| Matrix Gla Protein (MGP) | Inhibitor of vascular calcification | researchgate.net |
| Lysozyme C (LyzC) | Secreted enzyme | nih.gov |
Co-Immunoprecipitation (Co-IP): This technique is used to validate interactions within intact cells. For example, HeLa cells stably expressing HA-tagged Cab45 can be treated with a cross-linking agent. The HA-tagged Cab45 is then immunoprecipitated, and the resulting complex is analyzed by Western blotting for the presence of suspected binding partners like COMP. researchgate.net Similarly, Co-IP experiments have shown that a cytosolic splice variant, Cab45b, associates with Munc18b, syntaxin (B1175090) 2, and syntaxin 3 in rat pancreatic acini. nih.gov
Enzyme Activity Assays (e.g., Kinase Assays)
While Cab45 is not an enzyme, its function is regulated by enzymatic activity, specifically phosphorylation. The Golgi-resident kinase Fam20C has been identified as the enzyme that phosphorylates Cab45. nih.govrupress.org
In Vitro Kinase Assays have been performed to demonstrate this direct phosphorylation. In these assays, recombinant Fam20C is incubated with recombinant Cab45 as a substrate in the presence of radiolabeled ATP ([γ-³²P]ATP). nih.govresearchgate.net The incorporation of the ³²P radiolabel into Cab45 is then visualized by SDS-PAGE and autoradiography. nih.gov These experiments show that wild-type Fam20C (Fam20C-WT) can phosphorylate Cab45, whereas a kinase-dead mutant (Fam20C-D478A) cannot. nih.gov Using a similar approach combined with mass spectrometry, researchers have pinpointed the specific residues on Cab45 that are phosphorylated by Fam20C. rupress.org
Table 3: Cab45 Phosphorylation Sites Targeted by Fam20C
| Phosphorylated Residue | Source |
|---|---|
| S99 | rupress.org |
| T131 | rupress.org |
| S142 | rupress.org |
| T193 | rupress.org |
Advanced Microscopy Techniques
Advanced microscopy is essential for determining the subcellular location of Cab45, which is critical to understanding its function in the context of cellular architecture.
Confocal Microscopy for Localization Studies
Confocal immunofluorescence microscopy is the primary technique used to visualize the distribution of Cab45 within cells. nih.gov Studies consistently show that Cab45 is localized to the Golgi apparatus. touchstonelabs.orgnih.govresearchgate.net This is demonstrated by co-staining cells with an antibody against Cab45 and an antibody against a known Golgi marker protein, such as TGN46. researchgate.netrupress.org The resulting images show significant overlap (colocalization) between the Cab45 signal and the TGN46 signal, confirming its residence in the trans-Golgi network. rupress.org
These studies have been performed in various cell lines, including HeLa, 3T3, and Cos7 cells. touchstonelabs.orgrupress.orgnih.gov The characteristic asymmetric, perinuclear staining pattern observed for Cab45 is distinct from the diffuse, reticular pattern of endoplasmic reticulum (ER) resident proteins like PDI, further solidifying its specific Golgi localization. touchstonelabs.orgresearchgate.net More advanced super-resolution microscopy techniques, such as dSTORM, have been used to reveal that Cab45 colocalizes with the TGN Ca²⁺ pump SPCA1 in specific TGN microdomains, providing high-resolution spatial context for its calcium-dependent functions. nih.gov
Super-Resolution Microscopy for Microdomain Analysis
Super-resolution microscopy has been instrumental in visualizing the precise localization of Cab45 within the trans-Golgi Network (TGN) at a resolution beyond the diffraction limit of conventional light microscopy. frontiersin.org Studies using three-dimensional structured illumination microscopy (3D-SIM) have revealed that Cab45 is not uniformly distributed throughout the TGN. Instead, it congregates in specific microdomains. nih.govrupress.org
These analyses have demonstrated that Cab45 colocalizes with the TGN Ca2+ pump, Secretory Pathway Ca2+-ATPase 1 (SPCA1), and specific secretory cargo proteins like cartilage oligomeric matrix protein (COMP) and lysozyme C (LyzC). nih.govrupress.org This spatial co-occurrence within distinct TGN sub-compartments supports a model where localized Ca2+ influx mediated by SPCA1 triggers Cab45 oligomerization and cargo binding within these specialized microdomains, facilitating the sorting process. nih.govrupress.org The ability to resolve these nanoscale structures has been crucial in confirming the physical proximity required for the proposed Ca2+-dependent sorting mechanism. mdpi.com
Live-Cell Imaging of Trafficking Events
Dynamic processes involving Cab45 have been elucidated using advanced live-cell imaging techniques. A prominent method employed is the Retention Using Selective Hooks (RUSH) system, which allows for the synchronized release of a protein of interest from the endoplasmic reticulum (ER) and its subsequent visualization as it traverses the secretory pathway. nih.govnih.govbiorxiv.org
By combining the RUSH system with fluorescently tagged proteins and confocal microscopy, researchers have tracked the trafficking of Cab45 itself and its cargo in real-time. nih.govnih.govrupress.org For instance, live-cell imaging has shown that in Cab45-deficient cells, the export of proteins like prosaposin (PSAP) from the TGN is accelerated and missorted. nih.govuni-muenchen.de These experiments often utilize co-expression of a TGN-resident marker, such as Galactosyltransferase (GalT), to precisely monitor the arrival and departure of the protein of interest from the TGN. nih.govbiorxiv.org Such approaches have been vital in demonstrating Cab45's role in controlling the timing and destination of secretory vesicles. nih.govnih.gov
Quantitative Omics Approaches
Proteomics for Interactome and Secretome Analysis
Quantitative proteomics has been a cornerstone in identifying the cargo proteins sorted by Cab45 (its "clients") and understanding the broader consequences of its function on the cellular secretome. biorxiv.org A powerful technique used in this context is the "high-performance secretome protein enrichment with click sugars" (hiSPECS) method. nih.govtum.de This approach allows for the specific labeling and enrichment of newly synthesized glycoproteins secreted from cells, even in the presence of serum, thus avoiding cell starvation effects. nih.gov
Using hiSPECS and other mass spectrometry-based proteomics, studies comparing control cells with Cab45-deficient cells have identified a significant hypersecretion of specific lysosomal hydrolase precursors, namely progranulin (PGRN) and prosaposin (PSAP). nih.govuni-muenchen.de This finding revealed an unexpected role for Cab45 in sorting these proteins to lysosomes, indicating that in the absence of Cab45, they are missorted into the secretory pathway. nih.gov Additionally, co-immunoprecipitation experiments coupled with Western blotting have identified proteins such as cartilage oligomeric matrix protein (COMP) and lysozyme C (LyzC) as direct or indirect interaction partners and clients of the Cab45 sorting machinery. nih.govrupress.org
| Method | Key Finding | Proteins Identified | Reference |
|---|---|---|---|
| hiSPECS Secretome Analysis | Hypersecretion of lysosomal hydrolases in Cab45-deficient cells | Progranulin (PGRN), Prosaposin (PSAP) | nih.gov |
| Co-immunoprecipitation & Western Blot | Identification of Cab45-dependent secretory cargo | Cartilage Oligomeric Matrix Protein (COMP), Lysozyme C (LyzC) | nih.govrupress.org |
| Mass Spectrometry Secretome Analysis | Confirmation of increased secretion of lysosomal proteins upon Cab45 depletion | Prosaposin (PSAP), Progranulin (PGRN), Cathepsin D (CatD) | uni-muenchen.de |
Phosphoproteomics for Post-Translational Modification Profiling
The regulation of Cab45 activity through post-translational modifications has been a key area of investigation, primarily explored through phosphoproteomics. mdpi.comnih.govnih.gov This approach involves the enrichment of phosphorylated peptides from cell lysates, followed by mass spectrometry to identify the specific sites of phosphorylation. nih.gov
Research has shown that Cab45 is a substrate of the Golgi-resident kinase Family with sequence similarity 20 member C (Fam20C). rupress.org In vitro kinase assays confirmed that Fam20C directly phosphorylates Cab45. rupress.org Through phosphoproteomic analysis, five specific phosphorylation sites on Cab45 were identified. rupress.org To study the functional consequence of this modification, researchers created phosphomimetic mutants (where serine/threonine residues are replaced with glutamic acid) and phosphorylation-deficient mutants (replacement with alanine). rupress.org Analysis of these mutants revealed that phosphorylation fine-tunes the Ca2+-dependent oligomerization of Cab45, which is essential for its role in cargo sorting and retention within the TGN. rupress.orgvonblumelab.com Specifically, mimicking phosphorylation leads to the translocation of Cab45 into TGN-derived vesicles, promoting the export of its clients. rupress.org
| Methodology | Regulating Kinase | Key Finding | Reference |
|---|---|---|---|
| In vitro Kinase Assay & Mass Spectrometry | Fam20C | Fam20C directly phosphorylates Cab45 at five specific sites. | rupress.org |
| Analysis of Phosphomutants (5pXA, 5pXE) | Fam20C | Phosphorylation status modulates Cab45 oligomerization and its translocation into transport vesicles. | rupress.org |
Transcriptomics for Gene Expression Regulation
Transcriptomic analyses provide insights into the regulation of the gene encoding Cab45, SDF4 (Stromal Cell Derived Factor 4), and the downstream effects of Cab45 on the expression of other genes. genecards.orgfrontiersin.org Standard molecular biology techniques like quantitative reverse transcription PCR (qRT-PCR) have been routinely used to verify the knockdown or knockout of SDF4 at the mRNA level in experimental cell lines. nih.gov
Furthermore, transcriptomics has been applied to understand the cellular response to altered Cab45 levels. For example, in cancer cell models, overexpression of a Cab45 isoform (Cab45-G) was shown via qRT-PCR to increase the mRNA expression of matrix metalloproteinases (MMP-2 and MMP-7), which are involved in cell migration. researchgate.net Conversely, silencing Cab45-G reduced the expression of these MMPs. researchgate.net These findings, derived from transcript-level analysis, help to connect the function of Cab45 in the secretory pathway to broader cellular processes like tumor cell motility. researchgate.net
Bioinformatic and Computational Modeling
Bioinformatic and computational approaches are essential for interpreting complex datasets and for making structural and functional predictions about the Cab45 protein. mghpcc.orginserm.fr The primary structure of Cab45 contains six EF-hand motifs, which are characteristic of calcium-binding proteins. touchstonelabs.org
To visualize the three-dimensional arrangement of these domains, a structural model of human Cab45 was generated using the Phyre2 (Protein Homology/analogY Recognition Engine V 2.0) server. rupress.org This type of homology modeling uses known protein structures as templates to predict the structure of a protein of interest, providing crucial insights into how the Ca2+-binding EF-hand domains might be spatially arranged to coordinate oligomerization and cargo interaction. nih.govrupress.org Furthermore, bioinformatic tools like Perseus are used for the statistical analysis of large datasets generated from quantitative omics experiments, such as proteomics and phosphoproteomics, enabling the identification of significant changes in protein abundance or modification state. rupress.org
Future Directions and Research Gaps
Elucidating the Full Repertoire of Cab45 Client Proteins
A primary focus for future investigation is the comprehensive identification of all proteins that rely on Cab45 for their proper sorting and secretion. While some client proteins have been identified, the full extent of the Cab45-dependent secretome is largely unknown. researchgate.netbiorxiv.orgnih.gov Advanced proteomic techniques, such as high-sensitivity secretome analysis, will be instrumental in cataloging the complete set of Cab45 client proteins. researchgate.net This will provide a broader understanding of the cellular processes influenced by Cab45-mediated transport.
Known and potential client proteins for Cab45-mediated sorting:
| Client Protein | Function | Supporting Evidence |
| Lysozyme (B549824) C (LyzC) | Antimicrobial enzyme | Consistently identified as a key client protein in multiple studies. biorxiv.orgrupress.orgresearchgate.net |
| Cartilage Oligomeric Matrix Protein (COMP) | Extracellular matrix protein involved in skeletal development. | Shown to be sorted by Cab45 in a calcium-dependent manner. biorxiv.orgresearchgate.netsemanticscholar.org |
| Prosaposin (PSAP) | Precursor to saposins, which are essential for lysosomal hydrolase activity. | Cells deficient in Cab45 exhibit hypersecretion of unprocessed prosaposin. researchgate.netnih.govcaymanchem.com |
| Progranulin (PGRN) | Growth factor with roles in inflammation, wound repair, and neurodegeneration. | Cab45 deficiency leads to increased secretion of progranulin. researchgate.netnih.govcaymanchem.com |
| Placental Alkaline Phosphatase (PLAP) | A secretory form of this enzyme relies on Cab45 for apical secretion in polarized cells. | Studies in MDCK cells demonstrate this dependency. researchgate.net |
| Clusterin/Gp80 | Endogenous soluble protein whose apical secretion is driven by Cab45. | Research in polarized MDCK cells highlights this role. researchgate.net |
| Insulin (B600854) | Hormone crucial for glucose homeostasis. | Transported in sphingomyelin-rich vesicles, a hallmark of Cab45-mediated transport. mdpi.com |
Deeper Understanding of Cab45 Oligomerization Dynamics
The calcium-dependent oligomerization of Cab45 is central to its function as a sorting receptor. rupress.orgresearchgate.netrupress.org However, the precise stoichiometry and structural dynamics of these oligomers are not yet fully characterized. Future studies should employ advanced imaging techniques, such as super-resolution microscopy and cryo-electron tomography, to visualize Cab45 oligomers within the TGN in their native state. researchgate.netnih.gov Understanding how the size and conformation of these oligomers are regulated and how they specifically recognize and bind to client proteins is a critical research gap. rupress.org It is known that upon Ca2+ binding, Cab45 undergoes a conformational change, leading to a decrease in β-sheet content and an increase in α-helicity, which likely facilitates oligomerization. rupress.org
Detailed Molecular Mechanisms of Cab45 Regulation
The regulation of Cab45 activity is multifaceted and involves several key factors. The influx of calcium into the TGN lumen by the secretory pathway Ca2+-ATPase 1 (SPCA1) is a primary trigger for Cab45 oligomerization. biorxiv.orgrupress.orgvonblumelab.com Recent evidence also points to the role of phosphorylation by the Golgi-resident kinase Fam20C in fine-tuning Cab45 oligomerization and subsequent export from the TGN. rupress.orgvonblumelab.comrupress.org Mimicking phosphorylation promotes the translocation of Cab45 into TGN-derived vesicles. rupress.orgrupress.org Further research is needed to dissect the interplay between calcium signaling, phosphorylation, and potentially other post-translational modifications in controlling the cycle of Cab45-mediated cargo sorting and release. semanticscholar.org The potential involvement of other regulatory proteins in this process also warrants investigation.
Comprehensive Analysis of Cab45-Mediated Vesicular Transport
Cab45-client complexes are packaged into specific sphingomyelin-rich transport carriers that bud from the TGN. rupress.orgresearchgate.netvonblumelab.com The molecular machinery responsible for the formation of these vesicles and their subsequent trafficking to the plasma membrane is an active area of research. Identifying the specific coat proteins, adaptors, and fusion machinery (like SNAREs) that interact with these Cab45-containing vesicles is crucial. researchgate.net It is also important to determine if these carriers are distinct from other known vesicular pathways originating from the TGN. researchgate.net Furthermore, the mechanism of cargo release from Cab45 upon arrival at the destination remains to be elucidated. mpg.de
Investigating Novel Physiological Roles and Disease Associations
Emerging evidence suggests that Cab45's role extends beyond general protein secretion. Its involvement in the apical sorting of glycosylphosphatidylinositol-anchored proteins (GPI-APs) in polarized epithelial cells highlights a more specialized function. pnas.org Down-regulation of Cab45 impairs the oligomerization of GPI-APs in the Golgi and leads to their missorting. pnas.org
Furthermore, Cab45 has been implicated in various pathological conditions. An isoform, Cab45-G, has been shown to promote cell migration in cancer cells by influencing the expression of matrix metalloproteinases (MMPs) and activating the ERK signaling pathway. nih.govijbs.comresearchgate.net Its expression has been correlated with MMP-2 in cervical and esophageal cancer tissues. ijbs.com Additionally, Cab45 deficiency leads to the hypersecretion of lysosomal hydrolases like prosaposin and progranulin, linking it to lysosomal function and potentially neurodegenerative diseases. researchgate.netnih.govcaymanchem.com Future research should focus on elucidating the precise mechanisms by which Cab45 contributes to these diseases, which could pave the way for new therapeutic strategies.
Potential Disease Associations of Cab45:
| Disease | Implication of Cab45 | Key Findings |
| Cancer | An isoform, Cab45-G, promotes cell migration and metastasis. nih.govijbs.com | Upregulates MMP-2 and MMP-7 expression and activates the ERK signaling pathway. ijbs.comresearchgate.net Cab45-S isoform has been implicated in tumor growth in cervical cancer. nih.govijbs.com |
| Lysosomal Storage Diseases | Deficiency leads to missorting and hypersecretion of lysosomal enzymes. nih.gov | Results in the secretion of unprocessed precursors of prosaposin and progranulin. researchgate.netnih.govcaymanchem.com |
| Neurodegenerative Diseases | Mis-targeting of progranulin is linked to conditions like frontotemporal dementia. | Cab45's role in progranulin sorting suggests a potential link. nih.gov |
| Ehlers-Danlos Syndrome, Spondylodysplastic Type, 2 | Associated with the SDF4 gene, which encodes Cab45. | Genetic association studies link SDF4 to this connective tissue disorder. genecards.org |
| Malignant Ovarian Brenner Tumor | Associated with the SDF4 gene. | Genetic linkage has been identified. genecards.org |
Development of Advanced Experimental Models
To further dissect the in vivo functions of Cab45, the development and utilization of more sophisticated experimental models are essential. This includes the generation of conditional and tissue-specific knockout mouse models to study the physiological consequences of Cab45 deletion in different organs and at different developmental stages. yale.edu Additionally, advanced in vitro models, such as organoids and 3D cell cultures, can provide a more physiologically relevant context to study Cab45 function in complex cellular environments. The use of CRISPR/Cas9 technology to generate Cab45 knockout cell lines has already proven valuable. rupress.org
Translational Research Implications (Mechanistic Research Focus)
A deeper mechanistic understanding of Cab45's role in health and disease holds significant translational potential. For instance, targeting the Cab45-G isoform or its downstream effectors could represent a novel therapeutic approach for inhibiting cancer metastasis. nih.govijbs.com Understanding how Cab45 dysfunction contributes to lysosomal storage disorders or neurodegenerative diseases may lead to the development of strategies to correct these defects. The focus of this translational research should remain on the fundamental molecular mechanisms, providing a solid foundation for future clinical applications.
Q & A
Q. What is the primary molecular function of Cab45 in the Golgi apparatus?
Cab45 (45 kDa calcium-binding protein) regulates calcium-dependent sorting of secretory proteins in the trans-Golgi network (TGN). It oligomerizes upon calcium influx via the SPCA1 pump, selectively binding cargo proteins (e.g., COMP, LysC, MMP2) and packaging them into sphingomyelin-rich vesicles for extracellular transport . Structural features critical to this function include six EF-hand domains for calcium binding and a HEEF motif for oligomerization .
Methodological Insight : To study Cab45's sorting mechanism, use calcium chelators (e.g., BAPTA-AM) to disrupt Ca²⁺ signaling, combined with immunofluorescence to track cargo mislocalization .
Q. How do Cab45 isoforms differ in localization and function?
Cab45 has three splice variants:
- Cab45-G : Golgi-localized; mediates Ca²⁺-dependent secretion of ECM remodeling proteins (e.g., thrombospondins).
- Cab45-C : Cytosolic; regulates zymogen granule exocytosis in pancreatic acini.
- Cab45-S : Secreted; role in ER stress response .
Experimental Design : Differentiate isoforms using isoform-specific antibodies in subcellular fractionation assays (e.g., differential centrifugation) combined with siRNA knockdown to assess functional divergence .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in Cab45’s role in cancer metastasis?
Cab45-G promotes metastasis via EMT (upregulating N-cadherin, vimentin) and MMP2 activation in cervical and breast cancers . However, conflicting data suggest SDF-2 (a Cab45-associated factor) may suppress tumor growth in hormone-independent models .
Data Contradiction Analysis :
Q. How can researchers investigate Cab45 oligomerization dynamics in live cells?
Cab45 oligomerizes in response to transient Ca²⁺ spikes, enabling cargo capture. Key methods include:
Q. What mechanisms underlie Cab45-dependent lysosomal mistargeting in genetic models?
Cab45 deficiency disrupts TGN sorting, causing progranulin and prosaposin accumulation in lysosomes. This is studied via:
- HiSPECs (highly sensitive secretome profiling) : Compare secretomes of Cab45-KO vs. wild-type cells.
- Lysosomal pH imaging : Use LysoTracker Red to detect aberrant lysosomal positioning .
Data Reproducibility & Validation
Q. How can conflicting results in Cab45-client protein interactions be reconciled?
Discrepancies arise from differences in cell types (e.g., HeLa vs. pancreatic acini) and Ca²⁺ signaling protocols. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
